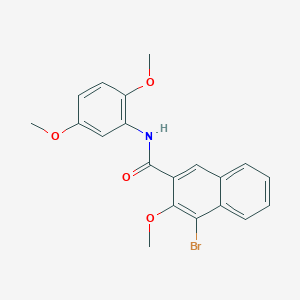
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide, also known as CDB-2914, is a synthetic steroid receptor modulator that has been extensively studied for its potential applications in reproductive health. This compound has been shown to have anti-progestational and anti-glucocorticoid properties, making it a promising candidate for use in contraception and treatment of conditions such as endometriosis and uterine fibroids.
Mechanism of Action
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide works by binding to the progesterone receptor and preventing the binding of progesterone, a hormone that is essential for the maintenance of pregnancy. By blocking the action of progesterone, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide can prevent implantation of a fertilized egg, making it a potential contraceptive agent. Additionally, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide has been shown to have anti-glucocorticoid properties, which may contribute to its effectiveness in the treatment of conditions such as endometriosis and uterine fibroids.
Biochemical and Physiological Effects:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects, including inhibition of progesterone receptor binding, reduction of uterine contractility, and inhibition of endometrial proliferation. These effects make it a promising candidate for use in contraception and treatment of conditions such as endometriosis and uterine fibroids.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide is its potent anti-progestational and anti-glucocorticoid properties, which make it a promising candidate for use in contraception and treatment of conditions such as endometriosis and uterine fibroids. However, one limitation of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide is its relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several potential future directions for research on N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide, including:
1. Further investigation of its potential as a contraceptive agent, particularly in combination with other agents.
2. Exploration of its potential as a treatment for conditions such as endometriosis and uterine fibroids.
3. Development of more potent and longer-acting analogs of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide.
4. Investigation of its potential as a treatment for other conditions, such as breast cancer.
5. Development of new methods for synthesizing N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide and its analogs.
In conclusion, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide is a promising compound that has been extensively studied for its potential applications in reproductive health. Its potent anti-progestational and anti-glucocorticoid properties make it a promising candidate for use in contraception and treatment of conditions such as endometriosis and uterine fibroids. However, further research is needed to fully explore its potential and develop more potent and longer-acting analogs.
Synthesis Methods
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide involves several steps, starting with the reaction of 5-chloro-2,1,3-benzothiadiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to yield the final product, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide.
Scientific Research Applications
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide has been extensively studied for its potential applications in reproductive health, particularly in the areas of contraception and treatment of conditions such as endometriosis and uterine fibroids. It has been shown to have potent anti-progestational and anti-glucocorticoid properties, making it a promising candidate for use in these areas.
properties
Molecular Formula |
C15H12ClN3O3S |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H12ClN3O3S/c1-21-11-6-3-8(7-12(11)22-2)15(20)17-13-9(16)4-5-10-14(13)19-23-18-10/h3-7H,1-2H3,(H,17,20) |
InChI Key |
XZLZDMCFUGCWLA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278113.png)
![4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278114.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea](/img/structure/B278115.png)
![N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B278118.png)
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B278119.png)

![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278124.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]acetamide](/img/structure/B278125.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B278128.png)
![N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B278129.png)

![2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278132.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B278133.png)